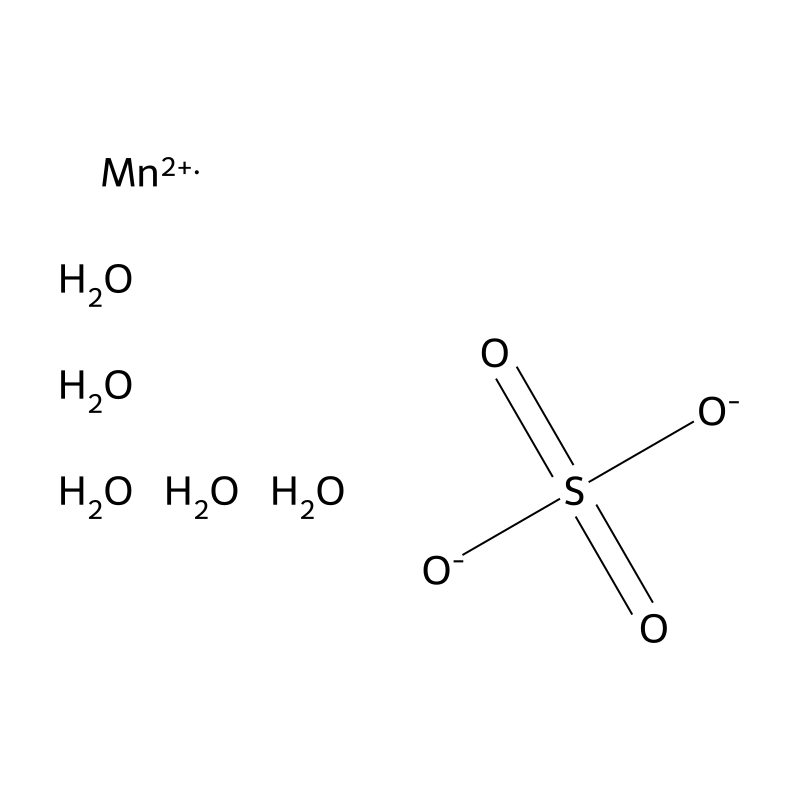

Manganese(II) sulfate pentahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Manganese(II) sulfate pentahydrate, with the chemical formula , is an inorganic compound that appears as pale red crystals. It is a hydrated form of manganese(II) sulfate, which is a significant manganese salt used in various industrial applications. The compound has a molecular weight of approximately 241.08 g/mol and is known for its deliquescent properties, meaning it can absorb moisture from the environment, leading to dissolution in water to form a faintly pink solution of the aquo complex .

Manganese(II) sulfate pentahydrate is commonly produced through the oxidation of manganese dioxide or from the reaction of sulfuric acid with manganese carbonate. It plays a crucial role in agriculture, particularly in correcting manganese deficiencies in soils, and serves as a precursor for other manganese compounds .

Manganese(II) sulfate pentahydrate exhibits biological significance, particularly in nutrition and enzyme function. Manganese is an essential trace element required for various biochemical processes, including:

- Enzymatic Reactions: It acts as a cofactor for several enzymes involved in metabolism, antioxidant defense, and bone formation.

- Nutraceutical Role: The compound has been studied for its potential health benefits, including its role in reducing oxidative stress and supporting cognitive function .

Manganese(II) sulfate pentahydrate can be synthesized through several methods:

- From Manganese Dioxide:

Manganese dioxide reacts with sulfur dioxide and water: - From Manganese Carbonate:

The reaction involves treating manganese carbonate with sulfuric acid: - From Potassium Permanganate:

Mixing potassium permanganate with sodium bisulfate and hydrogen peroxide also produces manganese(II) sulfate .

Manganese(II) sulfate pentahydrate has diverse applications across various industries:

- Agriculture: Used as a micronutrient fertilizer to correct manganese deficiencies in crops.

- Chemical Industry: Serves as a precursor for producing other manganese compounds and is involved in the manufacture of batteries.

- Animal Feed: Acts as a dietary supplement for livestock to promote growth and health .

- Water Treatment: Utilized in removing contaminants from water due to its oxidizing properties .

Research on the interactions of manganese(II) sulfate pentahydrate focuses on its effects on biological systems and environmental interactions:

- Bioavailability Studies: Investigations into how well manganese from this compound is absorbed by plants and animals.

- Toxicological Studies: Assessing the impact of excessive manganese exposure on human health and ecosystems.

- Environmental Impact: Evaluating how this compound affects soil chemistry and microbial activity .

Manganese(II) sulfate pentahydrate belongs to a class of manganese compounds that exhibit similar properties but differ in hydration states or applications. Here are some comparable compounds:

| Compound Name | Formula | Hydration State | Unique Features |

|---|---|---|---|

| Manganese(II) sulfate monohydrate | Monohydrate | Less soluble than the pentahydrate form | |

| Manganese(II) sulfate tetrahydrate | Tetrahydrate | Intermediate hydration state; less common | |

| Manganese carbonate | Anhydrous | Used primarily as a precursor for other manganese salts | |

| Manganese(IV) oxide | Anhydrous | Used in batteries; different oxidation state |

Manganese(II) sulfate pentahydrate is unique due to its specific hydration level and its role as a nutrient source in agriculture while also serving as an important industrial chemical .

Thermodynamic Parameters

The thermodynamic properties of manganese(II) sulfate pentahydrate are governed by both the intrinsic characteristics of the manganese sulfate unit and the energetic contributions of the five associated water molecules. The molecular weight of the pentahydrate is 241.08 g/mol, representing a significant hydration contribution compared to the anhydrous form [1] [2]. The compound exhibits a density of 2.09-2.103 g/cm³, which is notably lower than that of less hydrated forms such as the monohydrate (2.95 g/cm³) and anhydrous manganese sulfate (3.25 g/cm³) [3] [4].

The thermodynamic stability of manganese(II) sulfate pentahydrate is temperature-dependent, with dehydration beginning at approximately 30°C [3] [5]. This relatively low dehydration temperature indicates weak intermolecular forces holding the water molecules within the crystal lattice. The standard enthalpy of formation for the pentahydrate can be estimated at approximately -2553.1 kJ/mol based on systematic studies of manganese sulfate hydration energies [6]. This value is consistent with the additive nature of hydration enthalpies observed in metal sulfate systems, where each additional water molecule contributes approximately -293.6 kJ/mol to the overall formation enthalpy [6].

Thermal decomposition studies reveal that manganese sulfate pentahydrate undergoes stepwise dehydration before ultimate decomposition. The compound loses water molecules progressively, transitioning through tetrahydrate and lower hydrate forms before reaching the anhydrous state [7]. Complete thermal decomposition under air conditions begins at approximately 625°C, significantly lower than previously reported values, with the formation of manganese oxides as final products [7].

The heat capacity and entropy values for manganese(II) sulfate pentahydrate have not been directly measured but can be estimated from related hydrated manganese sulfate systems. Studies on manganese sulfate monohydrate indicate a molar heat capacity of approximately 100.2 J/(mol·K) at 298.15 K [8], suggesting that the pentahydrate would exhibit a considerably higher heat capacity due to the additional water molecules and associated vibrational modes.

Solubility Behavior in Various Solvents

The solubility characteristics of manganese(II) sulfate pentahydrate demonstrate strong dependence on both solvent polarity and temperature. In aqueous solutions, the compound exhibits high solubility that varies significantly with temperature. At 0°C, the solubility is approximately 52 g per 100 mL of water, increasing to a maximum of approximately 64.5 g per 100 mL at 25°C [9] [10]. This temperature-dependent solubility pattern reflects the complex interplay between hydration energies and lattice energies in the dissolution process.

The solubility data reveals an interesting non-monotonic relationship with temperature. While solubility increases from 0°C to 25°C, it subsequently decreases at higher temperatures, reaching approximately 45.6 g per 100 mL at 80°C [10]. This behavior suggests that the dissolution process becomes less thermodynamically favorable at elevated temperatures, possibly due to changes in the hydration sphere of manganese(II) ions or alterations in water structure.

In organic solvents, manganese(II) sulfate pentahydrate exhibits dramatically reduced solubility compared to water. In ethanol, the solubility is extremely limited, ranging from 0.012 to 0.014 g per 100 mL at temperatures between 0°C and 35°C [11] [8]. Methanol shows slightly higher solubility, with values ranging from 0.114 g per 100 mL at 25°C to 0.19 g per 100 mL at 15°C [8]. This inverse relationship with temperature in methanol suggests different solvation mechanisms compared to aqueous systems.

The compound is completely insoluble in nonpolar aprotic solvents such as diethyl ether, ethyl acetate, benzene, and toluene [11] [12]. This selectivity for polar protic solvents reflects the ionic nature of the compound and the necessity for solvents capable of stabilizing both the manganese(II) cation and sulfate anion through hydrogen bonding and dipole interactions.

Ethylene glycol presents a unique case, with limited solubility of approximately 0.5 g per 100 mL at 20°C [8]. This intermediate solubility between water and lower alcohols can be attributed to the diol's enhanced hydrogen bonding capacity while maintaining sufficient polarity to interact with the ionic species.

pH-Dependent Stability in Solution

The stability of manganese(II) sulfate pentahydrate in aqueous solution is critically dependent on pH, with distinct stability regions corresponding to different manganese speciation patterns. In highly acidic conditions (pH 3.0-3.5), corresponding to the natural pH of a 50 g/L solution, the compound exhibits maximum stability with manganese existing predominantly as the hexaaqua complex [Mn(H₂O)₆]²⁺ [5] [13] [14].

Within the pH range of 4.0-6.5, manganese(II) sulfate pentahydrate maintains excellent stability, making this the optimal working range for most applications [3] [5]. The manganese(II) ion remains primarily in its hydrated form, with minimal hydrolysis or precipitation. This stability region is particularly important for industrial and agricultural applications where consistent manganese availability is required.

As pH increases toward neutral conditions (pH 7.0-8.0), the solution remains stable but becomes increasingly susceptible to hydrolysis reactions. The manganese(II) ion begins to form hydroxyl complexes, though precipitation is not yet significant [15]. This represents a transitional region where careful pH control becomes important to maintain solution clarity and manganese bioavailability.

At moderately alkaline conditions (pH 9.0-10.0), precipitation of manganese(II) hydroxide begins to occur [15] [16]. The equilibrium shifts toward the formation of Mn(OH)⁺ and subsequently Mn(OH)₂, leading to visible precipitation and loss of dissolved manganese. This pH range represents the practical upper limit for maintaining manganese in solution.

Above pH 10.5, extensive precipitation occurs, with virtually complete conversion to manganese(II) hydroxide precipitate [15] [17]. Under these highly alkaline conditions, the manganese becomes unavailable for most practical applications, and the solution may exhibit significant color changes due to potential oxidation to higher oxidation state manganese species.

The pH-dependent behavior is further complicated by the potential for aerial oxidation of manganese(II) under alkaline conditions. While manganese(II) is stable in acidic and neutral media, exposure to air in alkaline solutions can lead to oxidation to manganese(III) or manganese(IV) species, forming brown or black precipitates of manganese oxides [15]. This oxidation susceptibility becomes particularly pronounced at pH values above 9.5, where both hydroxide precipitation and aerial oxidation can occur simultaneously.